Lipophilicity (XLogP3) Comparison with Methyl and Butyl Ester Analogs
The ethyl ester exhibits an intermediate lipophilicity (XLogP3 = 1.8) compared to its methyl (XLogP3 ~1.2) and butyl (XLogP3 ~2.9) analogs. This difference is critical for balancing membrane permeability and aqueous solubility in medicinal chemistry campaigns [1]. The butyl ester is more lipophilic, which may improve permeability but reduce solubility; the methyl ester is more polar, potentially limiting membrane passage, whereas the ethyl ester sits in a therapeutically relevant range often associated with oral bioavailability [2].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Methyl ester: ~1.2; Butyl ester: ~2.9 |
| Quantified Difference | Ethyl > Methyl by +0.6; Ethyl < Butyl by -1.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity directly correlates with solubility and permeability, making the ethyl ester a superior candidate for balancing these properties in early drug discovery.
- [1] PubChem. Computed Chemical Properties for Ethyl 4-cyclopentyl-2,4-dioxobutanoate (CID 59817645), Methyl 4-cyclopentyl-2,4-dioxobutanoate (predicted), and Butyl 4-cyclopentyl-2,4-dioxobutanoate (predicted). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 2011, 24(9), 1420–1456. View Source
